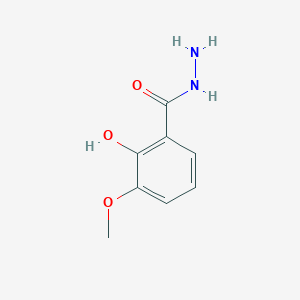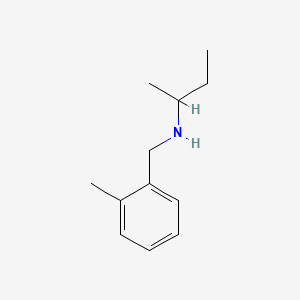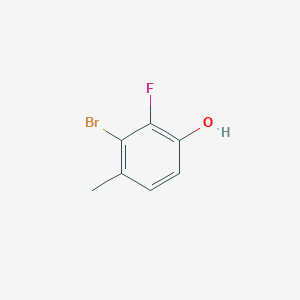![molecular formula C17H18N4O3 B2675150 N-(2-methoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-14-3](/img/structure/B2675150.png)
N-(2-methoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolopyridine, which is a type of heterocyclic aromatic organic compound. The molecule contains several functional groups, including a carboxamide group (-CONH2), a phenyl group (a ring of 6 carbon atoms, -C6H5), and a methoxy group (-OCH3). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolopyridine core would likely contribute to the compound’s aromaticity, while the various substituents would influence its overall shape and polarity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group might participate in acid-base reactions, the methoxy group could undergo nucleophilic substitution, and the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like its size, shape, charge distribution, and functional groups would influence properties like its solubility, melting point, boiling point, and stability .科学的研究の応用
Synthesis and Characterization
- Pyrazolo[4,3-c]pyridine derivatives have been synthesized and characterized for their structural and chemical properties. The synthesis processes often involve complex reactions that yield compounds with potential biological activities. For example, novel synthesis routes have been developed for pyrazolopyrimidines and pyrazolopyridines, showcasing the versatility of this chemical framework in creating diverse bioactive molecules (Hassan et al., 2015).
Biological Activities
- Certain pyrazolo[4,3-c]pyridine analogs have been investigated for their cytotoxic properties against various cancer cell lines, suggesting their potential use in cancer therapy. The structure-activity relationship studies help in understanding how modifications in the chemical structure impact their biological efficacy (Hassan et al., 2014).
- Additionally, compounds within this class have shown antifungal and antimicrobial activities, indicating their potential as leads for the development of new antimicrobial agents. This highlights the importance of pyrazolo[4,3-c]pyridine derivatives in addressing the need for novel therapeutics against resistant microbial strains (Hanafy, 2011).
Chemical Properties and Applications
- The chemical reactivity and bonding characteristics of pyrazolo[4,3-c]pyridine derivatives have been explored, leading to insights into their potential applications in organic synthesis and material science. For example, studies on the regioselective synthesis of substituted pyrazolo[4,3-c]pyridine derivatives provide valuable information for designing compounds with specific chemical properties (Drev et al., 2014).
Antioxidant and Anticancer Activities
- Research has also focused on evaluating the antioxidant and anticancer activities of pyrazolo[4,3-c]pyridine derivatives, contributing to the discovery of new therapeutic agents with potential benefits in preventing or treating cancer and oxidative stress-related diseases (Mahmoud et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxyethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-20-10-13(16(22)18-8-9-24-2)15-14(11-20)17(23)21(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHULTHGJPMOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)



![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)
![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2675083.png)


![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)
